molecular formula C22H22N2O3 B2917556 3-(cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 862978-34-5

3-(cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No. B2917556
CAS RN: 862978-34-5
M. Wt: 362.429
InChI Key: QQENOFZFOVMYAG-UHFFFAOYSA-N
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Description

3-(cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in neurological disorders, such as epilepsy, Parkinson's disease, and chronic pain. In

Scientific Research Applications

Benzofuran Derivatives in Scientific Research

Benzofuran compounds are recognized for their broad spectrum of biological activities, making them significant in various scientific disciplines. These compounds have been evaluated for applications ranging from nanotechnology and polymer processing to biomedical applications due to their ability to self-assemble into nanometer-sized structures stabilized by H-bonding. Their multivalent nature also drives applications in the biomedical field, indicating the potential of benzofuran derivatives, including "3-(cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide", in similar applications (Cantekin, de Greef, & Palmans, 2012).

Additionally, benzofuran derivatives have been developed as potential antioxidant and anti-inflammatory agents. These compounds have shown distinct anti-inflammatory activity compared to standard references and potential antioxidant activity against various reactive species. This suggests the relevance of studying "this compound" for similar therapeutic potentials (Raut et al., 2020).

Moreover, the natural sources, bioactivity, and synthesis of benzofuran derivatives have been extensively reviewed, highlighting their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. This underscores the importance of benzofuran compounds in drug discovery and development, and the potential for "this compound" to serve as a lead compound in the search for new therapeutic agents (Miao et al., 2019).

properties

IUPAC Name

3-(cyclopentanecarbonylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-14-10-12-16(13-11-14)23-22(26)20-19(17-8-4-5-9-18(17)27-20)24-21(25)15-6-2-3-7-15/h4-5,8-13,15H,2-3,6-7H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQENOFZFOVMYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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